REACTION_SMILES
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[CH3:36][CH2:37][O:38][C:39](=[O:40])[CH3:41].[CH:1]12[CH2:2][CH:3]([OH:4])[CH:5]([CH2:6][CH2:7][CH:8]([OH:9])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH:15]1[CH2:16][c:17]1[cH:18][cH:19][cH:20][c:21]([O:22][CH2:23][C:24]([OH:25])=[O:26])[c:27]1[CH2:28]2.[ClH:42].[OH2:43].[OH:29][CH2:30][CH2:31][NH:32][CH2:33][CH2:34][OH:35]>>[CH:1]12[CH2:2][CH:3]([OH:4])[CH:5]([CH2:6][CH2:7][CH:8]([OH:9])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH:15]1[CH2:16][c:17]1[cH:18][cH:19][cH:20][c:21]([O:22][CH2:23][C:24](=[O:25])[OH:26])[c:27]1[CH2:28]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC(O)CCC1C(O)CC2Cc3c(cccc3OCC(=O)O)CC21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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OCCNCCO
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Name
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|
Type
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product
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Smiles
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CCCCCC(O)CCC1C(O)CC2Cc3c(cccc3OCC(=O)O)CC21
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:36][CH2:37][O:38][C:39](=[O:40])[CH3:41].[CH:1]12[CH2:2][CH:3]([OH:4])[CH:5]([CH2:6][CH2:7][CH:8]([OH:9])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH:15]1[CH2:16][c:17]1[cH:18][cH:19][cH:20][c:21]([O:22][CH2:23][C:24]([OH:25])=[O:26])[c:27]1[CH2:28]2.[ClH:42].[OH2:43].[OH:29][CH2:30][CH2:31][NH:32][CH2:33][CH2:34][OH:35]>>[CH:1]12[CH2:2][CH:3]([OH:4])[CH:5]([CH2:6][CH2:7][CH:8]([OH:9])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH:15]1[CH2:16][c:17]1[cH:18][cH:19][cH:20][c:21]([O:22][CH2:23][C:24](=[O:25])[OH:26])[c:27]1[CH2:28]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC(O)CCC1C(O)CC2Cc3c(cccc3OCC(=O)O)CC21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCNCCO
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC(O)CCC1C(O)CC2Cc3c(cccc3OCC(=O)O)CC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |